molecular formula C28H27N7O2 B2978397 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 920418-42-4

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Numéro de catalogue: B2978397
Numéro CAS: 920418-42-4
Poids moléculaire: 493.571
Clé InChI: SLOMRILNDQUXSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a triazolopyrimidine-piperazinyl ethanone derivative characterized by a naphthalen-1-yl substituent at the ethanone position and a 4-ethoxyphenyl group attached to the triazolo[4,5-d]pyrimidine core. Its molecular structure combines a heterocyclic scaffold with a piperazine linker, a design common in bioactive molecules targeting receptors or enzymes.

Propriétés

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2/c1-2-37-23-12-10-22(11-13-23)35-28-26(31-32-35)27(29-19-30-28)34-16-14-33(15-17-34)25(36)18-21-8-5-7-20-6-3-4-9-24(20)21/h3-13,19H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMRILNDQUXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N7OC_{23}H_{29}N_7O, with a molecular weight of approximately 447.54 g/mol. The structure features a triazolo-pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer activity. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest. In one study, a related compound was tested against MDA-MB-231 breast cancer cells and showed enhanced cytotoxicity compared to conventional treatments like Erlotinib, leading to increased levels of pro-apoptotic markers such as P53 and caspases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of several bacterial strains and fungi. For example, compounds from the same family have been tested against Candida species and demonstrated higher efficacy than traditional antifungal agents like ketoconazole .

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. Studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the formation of the triazole ring followed by coupling with piperazine and naphthalene derivatives. The synthesis requires careful control of reaction conditions to ensure high yield and purity .

Data Summary

Activity Observed Effects References
Anticancer Induction of apoptosis in cancer cell lines
Antimicrobial Inhibition of Candida species growth
Anti-inflammatory Reduction in pro-inflammatory cytokines

Case Studies

  • Study on Anticancer Activity : A derivative was tested on MDA-MB-231 cells showing a 38-fold increase in apoptosis compared to controls. The study highlighted its potential as a dual inhibitor for EGFR and VGFR2 pathways.
  • Antimicrobial Testing : A series of triazole derivatives were evaluated for their activity against various pathogens, demonstrating superior efficacy compared to established treatments.

Comparaison Avec Des Composés Similaires

Phenoxy-Substituted Analogue

A closely related compound, 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone (RN: 920377-60-2), replaces the naphthalen-1-yl group with a phenoxy substituent. The phenoxy variant has a molecular formula $ \text{C}{26}\text{H}{26}\text{N}7\text{O}3 $ and a monoisotopic mass of 508.2053 g/mol, compared to the naphthalenyl derivative’s $ \text{C}{30}\text{H}{28}\text{N}7\text{O}2 $ and ~542.22 g/mol .

Piperazinyl Ethanones with Sulfonyl Groups

Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (e.g., 7a–x) feature sulfonyl-piperazine backbones instead of triazolopyrimidines. These derivatives, synthesized via nucleophilic substitution reactions, exhibit antiproliferative activity, suggesting the piperazinyl ethanone framework is versatile for therapeutic applications. However, the triazolopyrimidine core in the target compound may confer distinct kinase inhibition profiles due to its fused heterocyclic system .

Chlorophenyl-Imidazopyrrolopyrazine Derivatives

EUROPEAN PATENT APPLICATION (2022) discloses 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(chlorophenyl)ethanone derivatives. These compounds share the ethanone-piperazine motif but incorporate imidazopyrrolopyrazine cores instead of triazolopyrimidines. The imidazopyrrolopyrazine scaffold is associated with improved metabolic stability, highlighting how core heterocycle substitutions influence drug-like properties .

Comparative Analysis Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,5-d]pyrimidine Naphthalen-1-yl, 4-ethoxyphenyl ~542.22 High lipophilicity; potential for enhanced target engagement
920377-60-2 Triazolo[4,5-d]pyrimidine Phenoxy, 4-ethoxyphenyl 508.21 Reduced steric hindrance; possible improved solubility
Sulfonyl-piperazinyl derivatives Tetrazole-thio/sulfonyl Varied aryl sulfonyl groups ~450–550 Antiproliferative activity; modular synthesis
Chlorophenyl-imidazopyrrolopyrazine Imidazopyrrolopyrazine Chlorophenyl, methylpiperidine ~450–500 Metabolic stability; kinase selectivity

Functional Implications

  • Naphthalenyl vs. Phenoxy: The naphthalenyl group in the target compound likely increases membrane permeability and target residence time compared to the phenoxy analog, though it may reduce aqueous solubility .
  • Triazolopyrimidine vs. Sulfonyl/Tetrazole Cores : The triazolopyrimidine core may offer selective binding to purine-binding enzymes (e.g., kinases), whereas sulfonyl derivatives could target cysteine proteases or sulfotransferases .
  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step heterocyclic coupling, similar to methods for phenoxy analogs (e.g., nucleophilic substitution on bromoethanone intermediates) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, given its triazolo-pyrimidine and piperazine-naphthyl ethanone structural complexity?

  • Methodological Answer : The synthesis involves multi-step reactions. First, construct the triazolo-pyrimidine core via cyclization of nitroarenes using palladium-catalyzed reductive conditions (e.g., formic acid derivatives as CO surrogates) . Subsequent functionalization of the piperazine ring requires coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to introduce the naphthyl ethanone moiety. Key intermediates should be purified via column chromatography and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Assign peaks for the triazolo-pyrimidine protons (6.5–8.5 ppm aromatic region), piperazine protons (2.5–3.5 ppm), and naphthyl group (distinct multiplet patterns).
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with ESI-MS to confirm molecular ion peaks .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the 3D structure to confirm regioselectivity of the triazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in forming the triazolo-pyrimidine core be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example:

  • Use electron-withdrawing groups (e.g., 4-ethoxyphenyl) to direct cyclization to the desired position .
  • Optimize reaction conditions (temperature, solvent polarity) to favor kinetic vs. thermodynamic products. Monitor intermediates via LC-MS to adjust pathways .
  • Computational modeling (DFT) predicts transition-state energies to guide reagent selection .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions.
  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For cytotoxicity, compare MTT and ATP-lite assays .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish biological variability from experimental noise .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens on the phenyl ring) and assess changes in activity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with SPR (surface plasmon resonance) for binding kinetics .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., triazole N-atoms, naphthyl hydrophobic domain) using QSAR models .

Data Interpretation and Optimization

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify degradation products via fragmentation patterns. Use software (e.g., Compound Discoverer) to annotate unknown peaks .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How can researchers optimize catalytic conditions for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd(OAc)₂: 1–5 mol%), ligand ratios (e.g., Xantphos), and solvent systems (DMF vs. toluene) to maximize yield.
  • Green Chemistry Metrics : Assess E-factor and atom economy. Switch to recyclable catalysts (e.g., immobilized Pd nanoparticles) .
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts .

Biological Evaluation

Q. What in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?

  • Methodological Answer :

  • In Vitro : Test against NCI-60 cancer cell lines. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (PI staining) .
  • In Vivo : Employ xenograft models (e.g., HCT-116 colorectal cancer in nude mice). Administer intraperitoneally (10–50 mg/kg) and monitor tumor volume via caliper measurements .
  • Biomarker Analysis : Quantify serum cytokines (ELISA) and tumor histopathology (H&E staining) to correlate efficacy with molecular targets .

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